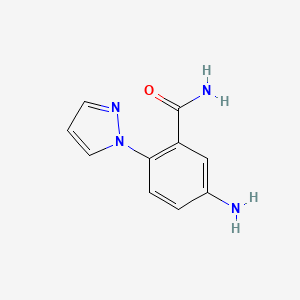

5-amino-2-(1H-pyrazol-1-yl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-amino-2-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHDNBXMGBXTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 1h Pyrazol 1 Yl Benzamide and Its Analogs

Established Synthetic Pathways to Benzamide-Incorporated 5-Aminopyrazoles

Traditional synthetic routes to benzamide-containing 5-aminopyrazoles often involve multi-step sequences, leveraging common starting materials and well-understood reaction mechanisms.

A notable pathway for synthesizing benzamide-based 5-aminopyrazoles begins with the reaction of benzoyl isothiocyanate and a dinitrile, such as malononitrile (B47326). nih.govacs.org This approach involves several key steps:

Formation of a Thiolate Salt: Benzoyl isothiocyanate reacts with malononitrile in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). This reaction yields a stable potassium 2-cyano-ethylene-1-thiolate salt. nih.gov

Alkylation: The thiolate salt is then alkylated using an alkyl halide at room temperature. This step produces an N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide intermediate. nih.gov

Cyclization with Hydrazine (B178648): The final step involves reacting the N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide intermediate with hydrazine hydrate. The reaction, typically conducted in refluxing ethanol with a catalytic amount of piperidine, results in the cyclization to the desired 5-aminopyrazole ring system, specifically yielding compounds like N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govacs.org The reaction proceeds through nucleophilic attack by hydrazine, leading to the loss of the methylthio group, followed by intramolecular cyclization. beilstein-journals.orgnih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzoyl isothiocyanate, Malononitrile | KOH, Ethanol, Heat | Potassium 2-cyano-ethylene-1-thiolate salt |

| 2 | Potassium 2-cyano-ethylene-1-thiolate salt | Alkyl halide, Room Temperature | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide |

| 3 | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide | Hydrazine hydrate, Piperidine, Ethanol, Reflux | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide |

This table outlines the multi-step synthesis pathway starting from benzoyl isothiocyanate.

An alternative strategy for preparing 5-aminopyrazole analogs involves the use of aminocinnamonitriles. This method is particularly useful for synthesizing 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.orgnih.gov The synthesis begins with a base-catalyzed reaction between a benzoylacetonitrile (B15868) and acetonitrile (B52724) to form a substituted 1-aminocinnamonitrile. beilstein-journals.orgnih.gov This intermediate then reacts with substituted hydrazines to yield the final 5-amino-3-aryl-1H-pyrazole product. Further modification is possible; for instance, treating these aminopyrazoles with substituted benzoyl chlorides can produce the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide derivatives. beilstein-journals.orgnih.gov

5-Aminopyrazoles are highly valuable as precursors for the synthesis of fused heterocyclic systems, which are of great interest in drug discovery. arkat-usa.orgrsc.org Two prominent examples are pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines.

Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines: These can be synthesized from 5-aminopyrazole derivatives. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can be diazotized using sodium nitrite (B80452) in hydrochloric acid. nih.gov The resulting diazonium salt is then coupled with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) in a sodium acetate/ethanol solution to yield the corresponding N-(pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazin-7-yl)benzamides. nih.govacs.org

Pyrazolo[1,5-a]pyrimidines: The synthesis of this scaffold often involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-dielectrophile. nih.govmdpi.com For instance, reacting 5-aminopyrazoles with enaminones or chalcones can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov This method is versatile and allows for the introduction of various substituents, influencing the final compound's biological activity. mdpi.comnih.gov

Advanced Synthetic Techniques

To improve efficiency, yield, and diversify the library of compounds, modern synthetic techniques have been applied to the synthesis of 5-aminopyrazoles and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 5-aminopyrazoles and their fused ring systems. nih.govmdpi.com The application of microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times and often improved product yields. beilstein-journals.orgnih.gov For example, the heterocyclization of β-ketonitriles with arylhydrazines to form 5-amino-1-arylpyrazoles can be efficiently performed under microwave irradiation. mdpi.com Similarly, multicomponent reactions to form complex structures like pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, β-ketonitriles, and aldehydes are enhanced by microwave assistance. beilstein-journals.orgnih.gov This technique has also been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-e]indolizines. beilstein-journals.orgnih.govcore.ac.uk

| Reaction Type | Reactants | Conditions | Advantage of Microwave |

| Heterocyclization | β-Ketonitrile, Arylhydrazine hydrochloride | Ethanol, NaOAc, 120°C, 10 min | Rapid and efficient synthesis |

| Three-Component Reaction | 5-Aminopyrazole, Isatin, 3-Oxo-3-phenylpropanenitrile | Acetic acid, 80°C, 20 min | Short reaction time |

| Domino Reaction | 5-Aminopyrazole, Cyclic 1,3-dione, Arylglyoxal | DMSO, Triethylamine, 120°C | High yields |

This table showcases examples of microwave-assisted syntheses for aminopyrazole derivatives.

Solid-phase organic synthesis (SPOS) is a highly effective technique for the generation of combinatorial libraries of compounds for high-throughput screening in drug discovery. nih.gov This methodology has been adapted for the synthesis of 5-aminopyrazoles. nih.gov

In a typical approach, a β-ketonitrile or an enamine nitrile is immobilized on a solid support (resin). beilstein-journals.orgnih.gov The resin-bound intermediate is then treated with various hydrazines to construct the pyrazole (B372694) ring. nih.govresearchgate.net Subsequent chemical modifications can be performed on the resin-bound aminopyrazole before the final product is cleaved from the solid support, often using an acid like trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov This "catch and release" strategy is versatile and efficient, avoiding the challenges associated with handling potentially troublesome β-ketonitrile intermediates in solution-phase synthesis. nih.gov The technique is well-suited for creating large libraries of substituted 5-aminopyrazoles for screening against various biological targets. beilstein-journals.orgnih.gov

Methodologies for Structural Elucidation and Purity Assessment

The definitive confirmation of the chemical structure and the assessment of purity for newly synthesized compounds like 5-amino-2-(1H-pyrazol-1-yl)benzamide and its analogs are accomplished through a combination of powerful spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the benzamide (B126) ring and the pyrazole ring. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets and doublets of doublets in the downfield region (approx. δ 6.5-8.0 ppm). The protons of the pyrazole ring would also resonate in the aromatic region, with characteristic chemical shifts and coupling constants that confirm their relative positions. The protons of the primary amino (-NH₂) and amide (-CONH₂) groups would appear as broad singlets that are often exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the pyrazole and benzamide rings, as well as the carbonyl carbon of the amide group, would give a distinct signal. The carbonyl carbon is particularly characteristic, appearing significantly downfield (typically δ 165-175 ppm). The chemical shifts of the aromatic and heteroaromatic carbons provide further confirmation of the ring structures and substituent positions. researchgate.net

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound Data based on analysis of analogous structures and functional groups. researchgate.netchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | ~7.8-8.2 | Doublet (d) |

| Pyrazole-H | ~7.6-7.8 | Doublet (d) |

| Pyrazole-H | ~6.4-6.6 | Triplet (t) |

| Benzamide Ar-H | ~7.5-7.9 | Multiplet (m) |

| Benzamide Ar-H | ~6.8-7.2 | Multiplet (m) |

| -CONH₂ | ~7.5-8.0 | Broad Singlet (br s) |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₁₀H₁₀N₄O. nih.gov HRMS analysis, often using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The experimentally measured mass of this ion would be compared to the theoretically calculated exact mass. A close match between these two values (within a few parts per million, ppm) provides unequivocal confirmation of the compound's molecular formula, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O |

| Exact Mass (Calculated) | 202.0855 g/mol |

| Ion [M+H]⁺ (Calculated) | 203.0927 g/mol |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Key expected absorptions include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. A separate band in this region would also arise from the N-H stretch of the secondary amide (-CONH-).

C=O Stretching: A strong, sharp absorption band typically found between 1630-1690 cm⁻¹ is characteristic of the carbonyl group in the benzamide moiety. nist.gov

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bonds within the benzene and pyrazole rings.

N-H Bending: A band around 1600-1650 cm⁻¹ can be attributed to the scissoring vibration of the primary amine.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Data based on analysis of analogous structures and functional groups. nist.govatlantis-press.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Secondary Amide (-CONH₂) | 3100 - 3300 |

| C=O Stretch | Amide Carbonyl | 1630 - 1690 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600 - 1650 |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated that can be mathematically reconstructed into a detailed 3D model of the molecule.

A successful single-crystal X-ray diffraction study of this compound would provide definitive, high-resolution structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity of the pyrazole and benzamide rings.

Conformation: The exact spatial orientation of the two rings relative to each other, defined by the dihedral angle between their planes. In analogous structures, the pyrazole and benzene rings are often not coplanar. researchgate.net

This technique provides the ultimate proof of structure, leaving no ambiguity about the identity and stereochemistry of the synthesized compound. nih.gov

Structure Activity Relationship Sar Studies of 5 Amino 2 1h Pyrazol 1 Yl Benzamide Derivatives

Systematic Modification of Substituents on the Pyrazole (B372694) and Benzamide (B126) Moieties

The biological activity of 5-amino-2-(1H-pyrazol-1-yl)benzamide derivatives can be finely tuned by altering the substituents on both the pyrazole and benzamide rings. Research has shown that the nature, position, and size of these substituents are critical determinants of potency and selectivity.

On the benzamide moiety, studies on related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that introducing electronegative aromatic substituents at the para-position significantly increases potency. nih.govacs.org For instance, the addition of electron-withdrawing groups can enhance the compound's interaction with its target receptor. Further enhancement of both binding and functional activities has been observed with the placement of a halogen atom, such as fluorine, in the ortho-position of a phenyl ring attached to the pyrazole. nih.govacs.org

Modifications to the pyrazole ring are equally impactful. In the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), series of pyrazol-5-yl-benzamide derivatives were synthesized with fluorine and chlorine substitutions on the pyrazole ring, leading to compounds with potent antifungal activities. nih.gov One particularly effective strategy involved incorporating a thiocyanato group onto the pyrazole ring, which resulted in derivatives with broad-spectrum fungicidal activity. nih.gov SAR exploration in other pyrazole-containing series has indicated that the electronic properties and lipophilicity of pyrazole substituents have a significant impact on potency. acs.org For example, a 3,5-diethyl substitution on the pyrazole ring was found to decrease activity compared to a 3-methyl-5-ethyl derivative, suggesting a nuanced relationship between substituent size, lipophilicity, and biological function. acs.org

| Compound Series | Modified Moiety | Substituent Type | Observed Impact on Potency | Reference |

|---|---|---|---|---|

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Benzamide (para-position) | Electronegative groups | Increased potency | nih.govacs.org |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | 1-Phenyl on Pyrazole (ortho-position) | Halogen atom | Increased binding and functional activity | nih.govacs.org |

| Pyrazol-5-yl-benzamides | Pyrazole Ring | Fluorine, Chlorine | Potent antifungal activity | nih.gov |

| N-(1-methyl-1H-pyrazol-5-yl)-benzamides | Pyrazole Ring | Thiocyanato group | Broad-spectrum fungicidal activity | nih.gov |

| Pyrazole Sulfonamides | Pyrazole Ring | 3,5-diethyl vs. 3-methyl-5-ethyl | Diethyl substitution showed a drop in activity | acs.org |

Impact of Core Scaffold Variations on Biological Potency

Altering the central chemical framework, or "core scaffold," is a fundamental strategy in medicinal chemistry to discover novel compounds with improved properties. For derivatives of this compound, variations in the core structure have profound effects on biological potency. These modifications can include changing the connectivity of the rings, replacing one of the rings with a bioisosteric equivalent, or introducing additional ring systems.

One notable approach has been the use of "scaffold hopping," where the core structure is significantly changed while aiming to retain a similar spatial arrangement of key functional groups. For example, potent antifungal agents were developed by designing pyrazol-5-yl-benzamide derivatives through the strategic inversion of the amide group linkage found in related pyrazole-4-carboxamides. acs.orgnih.gov This subtle change in the scaffold's architecture led to compounds with excellent activity. nih.gov

Bioisosteric replacement is another powerful tool. The pyrazole ring itself can act as a bioisostere for other five-membered heterocycles like imidazole. nih.gov In other contexts, replacing a core ring system, such as substituting a thiazole (B1198619) with a 1,3,4-thiadiazole, has been shown to result in a loss of activity, highlighting the specific importance of the original scaffold's electronic and structural features. nih.gov The development of pyrazole-benzimidazolone hybrids as novel inhibitors demonstrates how merging or replacing parts of the scaffold can lead to entirely new classes of active compounds. biointerfaceresearch.com Similarly, creating derivatives that incorporate a benzimidazole (B57391) moiety or where the benzamide is replaced by a niacinamide illustrates how fusing or exchanging components of the core scaffold can modulate biological activity against different targets. rsc.org These examples collectively demonstrate that the integrity and composition of the core pyrazole-benzamide scaffold are crucial for biological potency.

| Original Scaffold Type | Scaffold Variation | Rationale | Outcome | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamide | Inversion to Pyrazol-5-yl-benzamide | Scaffold Hopping | Led to potent antifungal agents | acs.orgnih.gov |

| Imidazole-containing compound | Replacement with Pyrazole | Bioisosteric Replacement | Maintained similar potency in analogs | nih.gov |

| N-(thiazol-2-yl)-benzamide | Replacement of Thiazole with 1,3,4-Thiadiazole | Bioisosteric Replacement | Resulted in loss of antagonist activity | nih.gov |

| Pyrazole-benzamide | Hybridization to Pyrazole-benzimidazolone | Scaffold Modification | Created novel inhibitors of new targets | biointerfaceresearch.com |

| Pyrazole-benzamide | Incorporation of Benzimidazole Moiety | Scaffold Elaboration | Generated novel antifungal agents | rsc.org |

Conformational Analysis and its Correlation with Receptor Interactions

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For this compound derivatives, conformational analysis combined with molecular modeling provides critical insights into how these compounds interact with receptors at an atomic level. The spatial arrangement of the pyrazole and benzamide rings, along with their substituents, dictates the molecule's shape and its capacity to fit within a receptor's binding pocket.

Molecular docking simulations have been instrumental in elucidating these interactions. Studies on pyrazol-5-yl-benzamide derivatives designed as SDHIs revealed that the compounds bind to the active site through a combination of specific interactions. nih.gov Key binding modes include the formation of hydrogen bonds and p-π stacking interactions with crucial amino acid residues such as TRP173, SER39, and ARG43. acs.orgnih.gov These interactions anchor the molecule in a specific orientation, which is essential for its inhibitory activity. The ability of a compound to adopt the correct low-energy conformation to engage in these interactions is a key determinant of its potency.

| Compound Class | Target Protein | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Pyrazol-5-yl-benzamide | Succinate Dehydrogenase (SDH) | TRP173, SER39, ARG43 | Hydrogen bond, p-π interaction | acs.orgnih.gov |

| Pyrazol-5-yl-benzamide | P. capsici SDH (PcSDH) | Not specified | Hydrogen bonds, Pi-S bonding | nih.gov |

| Benzamide-based Antagonists | Androgen Receptor (AR) | Ligand Binding Pocket Helices (H11, H12) | Repulsive interactions, repositioning of helices | escholarship.org |

| Pyrazole Sulfonamides | NAAA Active Site | Not specified | H-bond, non-covalent contacts | acs.org |

Rational Design Principles for Optimized Analogues

The cumulative knowledge gained from SAR studies provides a foundation for the rational design of optimized analogues with enhanced potency, selectivity, and desirable pharmacological properties. The design of novel this compound derivatives is guided by several key principles derived from extensive experimental and computational work.

Substituent Tuning: A primary principle is the strategic manipulation of substituents based on their electronic and steric properties. As established, placing electronegative groups on the benzamide ring and specific halogen patterns on associated phenyl rings can significantly boost potency. nih.govacs.org This approach allows for the fine-tuning of interactions within the receptor's active site.

Scaffold Modification and Bioisosterism: Altering the core scaffold through strategies like scaffold hopping or bioisosteric replacement is a proven method for discovering novel chemical entities. acs.orgnih.govnih.gov The successful inversion of an amide linkage to create more active pyrazol-5-yl-benzamides from a pyrazole-4-carboxamide template exemplifies this principle. nih.gov

Structure-Based Design: With the increasing availability of protein structural data, structure-based design using computational tools like molecular docking has become indispensable. This approach allows for the visualization of how a designed molecule fits into its target's binding site, enabling the optimization of key interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): The development of 3D-QSAR models provides a quantitative framework for understanding how changes in a molecule's structure relate to its biological activity. rsc.org These models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates and accelerating the design-synthesis-test cycle. biointerfaceresearch.comrsc.org

By integrating these principles, researchers can move beyond serendipitous discovery towards a more directed and efficient process of drug design. The rational design of pyrazole-benzamide derivatives has already led to the identification of potent lead compounds for various applications, demonstrating the power of a mechanistically informed approach to medicinal chemistry. nih.govrsc.org

Pre Clinical Pharmacological Investigations of 5 Amino 2 1h Pyrazol 1 Yl Benzamide Analogs

In Vitro Biological Activity Assessments

The in vitro biological activity of 5-amino-2-(1H-pyrazol-1-yl)benzamide and its analogs has been explored across a range of enzymatic and cellular assays. These investigations have revealed that this chemical scaffold is a versatile platform for the development of inhibitors targeting various enzymes and receptors, as well as compounds with potent antiproliferative effects against cancer cell lines.

Enzyme and Receptor Target Modulation Studies

Analogs based on the 5-aminopyrazole scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory conditions.

p38 Mitogen-Activated Protein Kinase (MAPK): The 5-aminopyrazole core has been a foundational structure for developing inhibitors of p38α MAPK, a key enzyme in the cellular response to stress and inflammation. Structure-activity relationship (SAR) studies have led to the identification of compounds with high potency. For instance, compound 2j , an analog, demonstrated potent and selective inhibition of p38α MAP kinase and showed excellent cellular potency in inhibiting the production of the inflammatory cytokine TNFα. rjpbr.com

Bruton's Tyrosine Kinase (BTK): The aminopyrazole carboxamide scaffold has been successfully utilized to develop potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of B-cell receptor signaling. uniba.it This kinase is a validated target in various B-cell malignancies and autoimmune diseases. uniba.itnih.govnih.gov Researchers have explored different covalent reactive groups, finding that cyanamide-based reversible-covalent inhibitors offered a superior combination of high BTK potency and selectivity over other kinases like the epidermal growth factor receptor (EGFR). uniba.it The covalent binding mechanism of these cyanamide (B42294) inhibitors to BTK has been confirmed through various techniques, including enzyme kinetics and X-ray crystallography. uniba.it

Fibroblast Growth Factor Receptor (FGFR): Derivatives of the 5-aminopyrazole structure have been developed as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. researchgate.netmdpi.com Aberrant FGFR signaling is a known driver in various cancers. researchgate.netmdpi.com Chemical modifications on the scaffold led to the discovery of compounds like CH5183284/Debio 1347 , which selectively inhibits FGFR1, FGFR2, and FGFR3. researchgate.net Another series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptors. The representative compound 10h from this series displayed nanomolar activity against FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F. mdpi.com

| Compound | Target Kinase | IC₅₀ (nM) |

| CH5183284/Debio 1347 | FGFR1 | 7 |

| FGFR2 | 9 | |

| FGFR3 | 20 | |

| Compound 10h | FGFR1 | 46 |

| FGFR2 | 41 | |

| FGFR3 | 99 | |

| FGFR2 V564F | 62 |

A series of 1H-pyrazol-5-amine-based compounds have been investigated as thrombin inhibitors, revealing a serine-trapping covalent mechanism of action. edgccjournal.orgnih.govnih.gov Thrombin is a key serine protease involved in the blood coagulation cascade, making it a prime target for antithrombotic drugs. nih.govnih.gov

The inhibitory mechanism involves the transfer of an acyl moiety from the pyrazole (B372694) analog to the catalytic Serine 195 residue of thrombin. nih.gov This was confirmed for the potent derivative 24e using a mass-shift assay, which showed a change in the mass of native human thrombin upon incubation with the compound, consistent with the formation of a covalent adduct. edgccjournal.orgnih.gov Docking studies have further supported this covalent inhibition mechanism. nih.gov

Several flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors with nanomolar efficacy and high selectivity against other related serine proteases. nih.govnih.gov For instance, compounds 9e , 24e , and 25 demonstrated significant inhibitory activity against thrombin. edgccjournal.orgnih.gov

| Compound | Target Enzyme | IC₅₀ |

| 9e | Thrombin | 165 nM |

| 9g | Thrombin | 1.3 µM |

| 24e | Thrombin | 16 nM |

| 24g | Thrombin | 419 nM |

| 25 | Thrombin | 18 nM |

A series of novel pyrazol-5-yl-benzamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition has been a successful strategy for the development of fungicides.

Bioassays revealed that some of these compounds exhibit excellent antifungal activities. For example, compound 5IIc showed an outstanding in vitro activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 0.20 mg/L, which is comparable to the commercial fungicides Fluxapyroxad and Boscalid. Against Valsa mali, compound 5IIc (EC₅₀ = 3.68 mg/L) was significantly more active than both Fluxapyroxad and Boscalid. Another analog, compound 9Ip , was particularly effective against V. mali, with an EC₅₀ value of 0.58 mg/L. Molecular docking simulations suggest that these compounds interact with key amino acid residues, such as TRP173, SER39, and ARG43, in the active site of SDH through hydrogen bonding and p-π interactions.

| Compound | Fungal Species | EC₅₀ (mg/L) |

| 5IIc | Sclerotinia sclerotiorum | 0.20 |

| Valsa mali | 3.68 | |

| 9Ip | Valsa mali | 0.58 |

| Fluxapyroxad | Sclerotinia sclerotiorum | 0.12 |

| Valsa mali | 12.67 | |

| Boscalid | Sclerotinia sclerotiorum | 0.11 |

| Valsa mali | 14.83 |

Cellular Antiproliferative Activity against Neoplastic Cell Lines

Analogs derived from the 5-aminopyrazole and related pyrazole-benzamide scaffolds have demonstrated significant antiproliferative activity against a variety of cancer cell lines.

Derivatives of 5-amino-1H-pyrazole-4-carboxamide, which act as pan-FGFR covalent inhibitors, have shown potent suppression of proliferation in cancer cells with aberrant FGFR signaling. Compound 10h strongly inhibited the growth of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC₅₀ values in the nanomolar range. mdpi.com

In another study, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were investigated for their antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. Structure-activity relationship studies led to the identification of compounds 22 and 23 , which exhibited submicromolar antiproliferative activity. These compounds were found to modulate autophagy and reduce the activity of mTORC1, a key regulator of cell growth and proliferation.

Furthermore, 5-aminopyrazole derivatives have been identified as promising agents capable of suppressing the growth of specific cancer cell lines, with some compounds showing remarkable inhibition of ROS production in platelets, highlighting a potential dual antioxidant and anticancer profile.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

| 10h | NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 | |

| KATO III | Gastric Cancer | 73 | |

| 22 | MIA PaCa-2 | Pancreatic Cancer | <1000 |

| 23 | MIA PaCa-2 | Pancreatic Cancer | <1000 |

Antiviral Efficacy against Specific Viral Strains (e.g., Influenza A Virus H5N1, Respiratory Syncytial Virus)

The therapeutic potential of pyrazole-containing compounds, including analogs of this compound, has been explored in the context of viral infections. Research has shown that derivatives of this chemical class exhibit activity against a range of viruses, including those responsible for respiratory illnesses.

Derivatives of benzamide (B126) have been identified as effective agents in blocking the hemagglutinin-mediated membrane fusion process during influenza virus infection. nih.gov This mechanism is crucial for the virus's entry into host cells. Additionally, certain thiazolide compounds, which share structural similarities with some heterocyclic scaffolds, have been shown to inhibit influenza virus replication by disrupting the maturation of the hemagglutinin protein. nih.gov While research into specific analogs of this compound against Influenza A H5N1 is ongoing, the broader class of pyrazole derivatives has demonstrated a wide spectrum of antiviral activities. researchgate.netresearchgate.net

In the case of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, research into structurally related benzamide analogs has yielded promising results. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of RSV. nih.gov These compounds were found to suppress not only viral replication but also the inflammatory responses induced by the virus, such as the activation of IRF3 and NF-κB pathways. nih.gov This dual action highlights the potential for such compounds to both control the infection and mitigate associated symptoms. nih.gov Further investigations have extended to other coronaviruses, with studies on hydroxyquinoline-pyrazole candidates showing antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E, indicating a broad potential for this chemical family. nih.gov

Antiparasitic Activity Evaluation (e.g., Antileishmanial, Trypanocidal)

Analogs incorporating the pyrazole-benzamide scaffold have been investigated for their efficacy against protozoan parasites, which cause significant global health issues. The pyrazole nucleus is recognized for its wide range of biological activities, including antileishmanial and trypanocidal potential. nih.gov

Significant research has focused on the activity of pyrazole-benzimidazole hybrids against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net In one study, these derivatives demonstrated activity against both the circulating (trypomastigote) and intracellular (amastigote) forms of the parasite. nih.govresearchgate.net Two specific compounds, 1i and 1j, were particularly potent against the intracellular amastigotes, which are responsible for the chronic phase of the disease. nih.govresearchgate.net These compounds also showed high efficacy in reducing the parasite load in three-dimensional cardiac spheroid models, a system that mimics the heart tissue often affected in Chagas disease. nih.gov Molecular docking studies suggest that these compounds may act by targeting and inhibiting cruzain, a critical cysteine protease in T. cruzi. nih.govresearchgate.net

| Compound | Target Organism | Activity Metric (IC50) | Selectivity Index (SI) |

| Compound 1i | Trypanosoma cruzi (intracellular amastigotes) | 6.6 µM | > 45 |

| Compound 1j | Trypanosoma cruzi (intracellular amastigotes) | 9.4 µM | > 45 |

| Data sourced from studies on pyrazole-benzimidazole derivatives against T. cruzi. nih.govresearchgate.net |

Antifungal Activity Assays

The pyrazole carboxamide structure is a well-established pharmacophore in the development of antifungal agents, particularly for agricultural applications. Many analogs function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain. nih.gov

Numerous studies have synthesized and tested novel N-(pyrazol-5-yl)benzamide derivatives against a variety of plant pathogenic fungi. nih.gov For example, a series of derivatives incorporating a diphenylamine (B1679370) moiety showed excellent in vitro activity against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov One compound in this series, 5IIIh, exhibited remarkable potency against S. sclerotiorum with an EC50 value of 0.37 mg/L, comparable to the commercial fungicide fluxapyroxad. nih.gov Another analog, 5IIIc, was highly effective against V. mali. nih.gov Similarly, the introduction of a thiocyanato group into the pyrazole ring of N-(pyrazol-5-yl)-benzamide derivatives led to compounds with broad-spectrum fungicidal activity. nih.gov Compound A36 from this series was particularly active against V. mali, and compound A27 showed inhibitory activity against five different fungal species. nih.gov

| Compound ID | Fungal Strain | Activity Metric (EC50) | Reference Fungicide |

| 5IIIh | Sclerotinia sclerotiorum | 0.37 mg/L | Fluxapyroxad (0.27 mg/L) |

| 5IIIc | Valsa mali | 1.32 mg/L | Fluxapyroxad (12.8 mg/L) |

| A36 | Valsa mali | 0.37 mg/L | Fluxapyroxad (13.3 mg/L) |

| A27 | Sclerotinia sclerotiorum | 0.87 mg/L | Not specified |

| A27 | Valsa mali | 0.71 mg/L | Not specified |

| A27 | Botrytis cinerea | 1.44 mg/L | Not specified |

| A27 | Rhizoctonia solani | 1.78 mg/L | Not specified |

| 7ai | Rhizoctonia solani | 0.37 µg/mL | Carbendazol |

| Data compiled from studies on N-(pyrazol-5-yl)benzamide and isoxazolol pyrazole carboxylate derivatives. nih.govnih.govnih.gov |

These findings underscore the versatility of the pyrazole-benzamide scaffold in developing potent antifungal agents through targeted structural modifications. nih.gov

Anticoagulant Activity Screening

The potential for pyrazole-based compounds to influence the coagulation cascade has been an area of therapeutic interest. Research has focused on their ability to inhibit key enzymes in the intrinsic and common pathways of blood coagulation.

Studies on acylated 1H-pyrazol-5-amines have identified potent inhibitors of thrombin (Factor IIa), a critical serine protease that converts fibrinogen to fibrin (B1330869) in the final step of coagulation. nih.gov Several flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors with activities in the nanomolar range (IC50 values of 16–80 nM). nih.gov These compounds demonstrated a covalent mechanism of action, transferring their acyl group to the catalytic serine residue of the enzyme. nih.gov In plasma-based assays, such as the activated partial thromboplastin (B12709170) time (aPTT), these thrombin inhibitors showed limited effects, suggesting a profile that may reduce bleeding risk compared to traditional anticoagulants. nih.gov

Separately, research into structurally related triazol-1-yl benzamides has demonstrated anticoagulant activity through the inhibition of Factor XIIa (FXIIa). nih.gov Inhibition of FXIIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding. One inhibitor from this class required a concentration of approximately 340 μM to increase the aPTT by 1.5-fold, while not significantly affecting the prothrombin time (PT), indicating selective action on the intrinsic pathway. nih.gov

Anticonvulsant Activity Screening

The pyrazole scaffold is a key feature in a variety of neurologically active compounds, and its derivatives have been extensively screened for anticonvulsant properties. researchgate.netnih.gov These investigations typically employ established animal models to assess the efficacy of new chemical entities in preventing or mitigating seizures.

In pre-clinical studies, novel substituted pyrazole derivatives have demonstrated significant anticonvulsive activity in mice. nih.gov Standard screening methods, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, are used to evaluate this activity. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Compounds that show efficacy in these models are considered promising candidates for further development. nih.gov One study identified a specific pyrazole derivative, compound 7h, as a particularly potent anticonvulsive agent in these assays. nih.gov Further evaluation of this compound indicated that it also possessed CNS depressant activity without causing behavioral alterations, a desirable profile for an antiepileptic drug. nih.gov The promising results from these screening models highlight the utility of the pyrazole scaffold in the design of new anticonvulsant agents. nih.govnih.gov

Pre-clinical Pharmacokinetic Characterization

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

Assessing the metabolic stability of a new chemical entity is a critical step in pre-clinical drug development. These in vitro assays predict how a compound will be metabolized in vivo, which influences its half-life, bioavailability, and potential for drug-drug interactions. nuvisan.com Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose. wuxiapptec.com

The liver microsomal stability assay involves incubating a test compound with liver microsomes from different species (e.g., human, rat, mouse) and a necessary cofactor (NADPH). wuxiapptec.comnih.gov The concentration of the compound is measured over time to determine its rate of degradation. From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.comnih.gov A compound with high clearance in liver microsomes is likely to be rapidly metabolized in the liver, leading to a short half-life and low oral bioavailability. wuxiapptec.com

For pyrazole-containing compounds, this assessment is particularly important. The pyrazole ring can serve as a bioisostere for other aromatic systems, sometimes being introduced into a molecule to improve its metabolic profile. nih.gov For instance, replacing a metabolically vulnerable phenol (B47542) group with a pyrazole can enhance stability. nih.gov Studies on various compounds have demonstrated significant interspecies differences in metabolic rates. For example, one compound, UNC10201652, showed an in vitro half-life of 28.8 minutes in human liver microsomes (HLM), compared to 12 minutes in mouse (MuLM) and 7.14 minutes in rat (RLM) liver microsomes. nih.gov Such data is crucial for selecting the appropriate animal species for further in vivo pharmacokinetic and toxicology studies and for predicting human pharmacokinetics. frontiersin.org

In Vivo Pharmacokinetic Profiling in Animal Models

The pharmacokinetic properties of drug candidates are crucial for determining their potential for clinical success. Studies in animal models help to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For analogs of this compound, such as the PARP inhibitors Niraparib and Olaparib, extensive pharmacokinetic profiling has been conducted in preclinical species.

A comparative pharmacokinetic study in tumor-bearing mice revealed significant differences between Niraparib and Olaparib. At steady state, Niraparib demonstrated significantly higher tumor exposure compared to plasma exposure, a desirable characteristic for an anti-cancer agent. oncotarget.comnih.gov In contrast, Olaparib's tumor exposure was lower than its plasma exposure. oncotarget.comnih.gov Specifically, in a BRCA1-mutant triple-negative breast cancer (TNBC) xenograft model (MDA-MB-436), Niraparib achieved a tumor concentration that was 3.3 times greater than its plasma concentration. oncotarget.comnih.govnih.gov Furthermore, Niraparib has been shown to effectively cross the blood-brain barrier, leading to sustained brain exposure, a feature not observed with Olaparib. oncotarget.comnih.govnih.gov

The volume of distribution (Vd) is another key parameter, with a higher Vd suggesting greater distribution into tissues. Niraparib has been noted to have a high volume of distribution, which is consistent with its preferential concentration in tumor tissue. oncotarget.comnih.gov The pharmacokinetic parameters of these compounds are influenced by their interactions with drug metabolizing enzymes and transporters. Both Olaparib and another related compound, Regorafenib, are substrates for the CYP3A4 isoenzyme, and their co-administration can lead to significant pharmacokinetic interactions in animal models. mdpi.com

Interactive Data Table: Steady State Pharmacokinetics of Niraparib vs. Olaparib in MDA-MB-436 Xenograft Model

| Compound | Tissue | Cmax (ng/mL or ng/g) | AUC (ngh/mL or ngh/g) | Tumor-to-Plasma Ratio (AUC) |

| Niraparib | Tumor | 15,000 | 200,000 | 3.3 |

| Plasma | 5,000 | 60,000 | ||

| Olaparib | Tumor | 8,000 | 40,000 | <1 |

| Plasma | 10,000 | 50,000 |

Note: The values presented are approximate and collated from graphical data in the cited source for illustrative purposes. oncotarget.com

Pre-clinical Efficacy Studies in Relevant Animal Models

The ultimate goal of a pre-clinical anti-cancer drug discovery program is to identify compounds that demonstrate significant tumor growth inhibition in relevant animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.

Antitumor Efficacy in Xenograft Models

Analogs of this compound, represented by PARP inhibitors, have shown significant antitumor activity in a variety of xenograft models, particularly those with mutations in the BRCA genes, which are involved in DNA repair.

In a patient-derived xenograft (PDX) model of BRCA2 germline-mutated ovarian serous carcinoma, Olaparib, administered as a single agent, led to a great inhibition of tumor growth. aacrjournals.orgnih.gov This effect was specific to BRCA-mutated tumors, as no significant growth inhibition was observed in a serous carcinoma with normal BRCA function. aacrjournals.orgnih.gov Immunohistochemical analysis of the tumors after treatment revealed a significant decrease in proliferation and an increase in apoptosis. aacrjournals.orgnih.gov

Niraparib has also demonstrated potent antitumor efficacy in various xenograft models. In a BRCA-mutant triple-negative breast cancer model (MDA-MB-436), Niraparib administration resulted in significant tumor regression. researchgate.net The efficacy of Niraparib is dose-dependent, with studies in a BRCA-mutant breast cancer model showing tumor growth inhibitions of 60%, 93%, and 107% at different doses. oncotarget.com Moreover, Niraparib has shown superior efficacy compared to Olaparib in BRCA wild-type (BRCAwt) tumor models. oncotarget.comnih.gov For instance, in a BRCAwt ovarian cancer PDX model, Niraparib treatment resulted in a 58% tumor growth inhibition (TGI), whereas Olaparib had little effect. oncotarget.comnih.gov In another ovarian cancer xenograft model (A2780), Niraparib induced a significant TGI of 56.4%, while Olaparib's effect was minimal at 15.6%. oncotarget.com

The efficacy of these compounds has also been explored in combination with other chemotherapeutic agents. In a patient-derived xenograft model of cholangiocarcinoma, the combination of Niraparib with gemcitabine (B846) resulted in a sustained and robust inhibition of tumor growth, more effective than either agent alone. semanticscholar.org

Interactive Data Table: Tumor Growth Inhibition (TGI) by Niraparib and Olaparib in Various Xenograft Models

| Compound | Xenograft Model | BRCA Status | Tumor Type | Tumor Growth Inhibition (%) |

| Niraparib | MDA-MB-436 | Mutant | Breast | 107 |

| OVC134 | Wild-Type | Ovarian | 58 | |

| A2780 | Wild-Type | Ovarian | 56.4 | |

| Capan-1 (intracranial) | Mutant | Pancreatic | 62 | |

| Olaparib | MDA-MB-436 | Mutant | Breast | Similar to Niraparib |

| OVC134 | Wild-Type | Ovarian | Minimal | |

| A2780 | Wild-Type | Ovarian | 15.6 | |

| Capan-1 (intracranial) | Mutant | Pancreatic | -19 (tumor growth) |

Note: TGI values are based on data reported in the cited sources. oncotarget.comresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For pyrazole (B372694) and benzamide (B126) derivatives, DFT has been employed to investigate molecular geometries, electron distribution, and to compute various molecular descriptors. nih.govnih.gov

Studies on related pyrazole-carboxamide compounds have utilized DFT at the B3LYP/6-31G* level of theory to optimize molecular geometries and explore electronic properties. jcsp.org.pk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in a series of pyrazole-carboxamides, HOMO and LUMO energies were calculated to understand their electronic and charge transfer properties. jcsp.org.pk

Furthermore, DFT calculations allow for the computation of global reactivity descriptors such as electron affinity, ionization potential, electrophilicity index, chemical potential, electronegativity, hardness, and softness. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and potential for interaction with other species. The electrostatic potential (ESP) map, another output of DFT calculations, helps visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

The table below summarizes key quantum chemical parameters calculated for representative pyrazole derivatives using DFT.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyrazole-carboxamide 4 | -5.44 | -1.21 | 4.23 |

| Pyrazole-carboxamide 5 | -5.56 | -1.24 | 4.32 |

| Pyrazole-carboxamide 6 | -5.63 | -1.41 | 4.22 |

| Pyrazole-carboxamide 7 | -5.37 | -1.37 | 4.00 |

Data sourced from a study on pyrazole-carboxamides, intended for illustrative purposes. jcsp.org.pk

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is widely used to understand the interaction between a ligand, such as 5-amino-2-(1H-pyrazol-1-yl)benzamide, and a biological target, typically a protein. scispace.com The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. scispace.com

For pyrazole and benzamide derivatives, molecular docking studies have been crucial in identifying key interactions with various protein targets. These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for binding. For example, docking studies on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors showed that most compounds formed hydrogen bond interactions with amino acid residues in the active site. researchgate.net Similarly, molecular docking of pyrazole-carboxamides bearing a sulfonamide moiety into the active sites of human carbonic anhydrase (hCA) I and II isoenzymes helped to elucidate their binding mechanisms. nih.gov

Molecular dynamics (MD) simulations are often used to validate the stability of the docked ligand-protein complexes over time. nih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe the flexibility of the protein and the ligand and to confirm the stability of the predicted binding mode. nih.gov For instance, a 50 ns molecular dynamics simulation was used to analyze the stability of pyrazole-carboxamide derivatives docked with hCA I and II receptors. nih.gov

The following table presents illustrative molecular docking results for similar compounds against a specific protein target.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzamide Derivative 1 | DNA Gyrase B | -7.5 | ASP73, GLU50, ARG76 |

| Benzamide Derivative 2 | DNA Gyrase B | -8.2 | ASP73, ILE78, PRO79 |

| Pyrazolone (B3327878) Derivative A | 6LU7 | -8.90 | GLY143, GLN189 |

| Pyrazolone Derivative B | 6LU7 | -9.17 | GLN192, GLY143 |

Binding energies and interacting residues are examples from studies on related benzamide and pyrazolone derivatives. walshmedicalmedia.comscispace.com

3D-QSAR Modeling for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to establish a relationship between the 3D properties of a series of molecules and their biological activities. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to develop predictive models. nih.gov

These models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For instance, CoMFA models generate steric and electrostatic contour maps, while CoMSIA models can include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

In studies involving pyrazole and benzamide derivatives, 3D-QSAR has been successfully applied to understand the structural requirements for inhibitory activity against targets like Polo-like kinase 1 (PLK1) and histone deacetylase 2 (HDAC2). researchgate.netnih.gov A receptor-based hybrid 3D-QSAR study on PLK1 inhibitors, which included pyrimidine (B1678525) and quinazoline (B50416) scaffolds, yielded robust CoMFA and CoMSIA models. nih.gov These models provided crucial insights into the steric, electrostatic, and hydrophobic features necessary for potent inhibition, guiding the design of new inhibitors. nih.gov

The statistical significance of 3D-QSAR models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability of the model.

| Model | q² | r² | Study Focus |

| CoMFA | 0.628 | 0.905 | PLK1 Inhibitors |

| CoMSIA | 0.580 | 0.895 | PLK1 Inhibitors |

| CoMFA (Ligand-based) | 0.918 | - | HCV NS5B Polymerase Inhibitors |

| CoMSIA (Ligand-based) | 0.825 | - | HCV NS5B Polymerase Inhibitors |

Statistical values are from 3D-QSAR studies on related heterocyclic inhibitors. nih.govnih.gov

Prediction of Molecular Interactions and Reactivity

The prediction of molecular interactions and reactivity is a key outcome of the aforementioned computational methods. DFT calculations provide insights into a molecule's intrinsic reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors. jcsp.org.pk The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, thereby predicting how the molecule might interact with biological macromolecules.

Molecular docking simulations offer a more direct prediction of molecular interactions by modeling the binding of the molecule within the active site of a specific protein. scispace.com The resulting binding poses reveal the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. walshmedicalmedia.com This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity.

For example, studies on pyrazole derivatives have used docking to identify critical hydrophobic interactions with target proteins. researchgate.net The combination of 3D-QSAR contour maps and docking results provides a comprehensive strategy for designing new compounds with enhanced activity by indicating favorable and unfavorable substitutions on the molecular scaffold. nih.gov

Future Research Directions and Unaddressed Areas

Development of Next-Generation Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods developed to create these valuable heterocyclic compounds. researchgate.netias.ac.in However, the pursuit of more efficient, cost-effective, and environmentally sustainable synthetic routes remains a critical objective. Future research is anticipated to focus on "green" chemistry approaches, such as microwave-assisted and solvent-free reactions, which have already shown promise in producing high yields of pyrazole derivatives in shorter reaction times. nih.gov

Furthermore, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could significantly reduce the environmental impact and cost of synthesis. mdpi.com The application of flow chemistry, a technique that allows for continuous production, offers potential advantages in scalability, safety, and consistency of product quality. Integrating computational modeling and machine learning into the synthetic design process could also revolutionize how new derivatives are created, allowing for the prediction of optimal reaction conditions and the design of novel, highly efficient synthetic pathways. A new route for synthesizing benzamide-based 5-aminopyrazoles has been described, which could be a foundation for future developments. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Areas for Future Improvement |

|---|---|---|

| Classical Cyclocondensation | Well-established and versatile | Often requires harsh conditions, may produce byproducts |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free options nih.gov | Scalability for industrial production can be a challenge |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Higher initial setup costs, requires specialized equipment |

| Novel Catalytic Systems | Potential for "green" chemistry, use of sustainable materials mdpi.com | Catalyst discovery and optimization can be time-consuming |

Comprehensive Elucidation of Molecular Mechanisms of Action

While it is known that 5-amino-2-(1H-pyrazol-1-yl)benzamide and its analogs can function as kinase inhibitors, a detailed understanding of their molecular mechanisms is still emerging. mdpi.comnih.gov Future research must aim for a comprehensive elucidation of these mechanisms to facilitate the development of more potent and selective drugs. Advanced analytical techniques will be pivotal in this endeavor.

X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target proteins, revealing the precise binding interactions. nih.gov Techniques like chemical proteomics and kinome-wide profiling can offer a global view of the compound's selectivity and identify potential off-target effects, which is crucial for predicting and mitigating adverse effects. mdpi.com Molecular docking studies can further support these experimental findings by simulating the binding interactions and predicting the binding energy of the compounds. researchgate.net

Exploration of Novel Therapeutic Indications and Biological Pathways

The therapeutic potential of this compound derivatives may extend beyond their currently known applications. researchgate.net A systematic exploration of novel therapeutic indications is a promising avenue for future research. This can be achieved through high-throughput screening of the compound against a diverse range of disease models, including various cancers, inflammatory conditions, and neurodegenerative disorders. nih.govnih.gov

Phenotypic screening, which focuses on the observable effects of a compound on cells or organisms, can uncover unexpected therapeutic activities. Furthermore, multi-target drug design is an emerging concept that could be applied to this class of compounds to address complex diseases like inflammation. nih.gov The investigation of their effects on different biological pathways using transcriptomics and metabolomics can reveal novel mechanisms of action and open up new therapeutic possibilities.

Advanced Pre-clinical Optimization Strategies for Efficacy Enhancement

To translate the promising in vitro activity of this compound derivatives into effective clinical therapies, advanced pre-clinical optimization is essential. nih.gov This involves improving the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profile. A key goal is to enhance oral bioavailability and metabolic stability to ensure that the drug can reach its target in sufficient concentrations.

Structure-activity relationship (SAR) studies and computational modeling can guide the rational design of new analogs with improved drug-like properties. nih.gov The development of innovative drug delivery systems, such as nanoparticle formulations, could also play a crucial role in enhancing the efficacy of these compounds by improving their solubility, protecting them from degradation, and enabling targeted delivery to specific tissues. researchgate.netresearchgate.net Furthermore, exploring combination therapies, where these compounds are used alongside other therapeutic agents, could lead to synergistic effects and help overcome drug resistance. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-2-(1H-pyrazol-1-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrazole derivatives and benzamide precursors. For example, substituted phenylhydrazines can react with nitrile-containing intermediates (e.g., benzoylacetonitrile) under basic conditions to form the pyrazole ring. Subsequent acylation with benzoyl chloride in dichloromethane (DCM) yields the final benzamide derivative. Reaction optimization should focus on controlling stoichiometry, temperature, and catalyst selection to minimize side products .

Q. What safety protocols must be followed when handling this compound?

- Methodological Answer : Based on SDS guidelines for structurally similar pyrazole derivatives, this compound is likely corrosive to skin and eyes (Category 2/2A). Researchers must use nitrile gloves, safety goggles, and fume hoods. Storage should prioritize cool, dry conditions to prevent degradation. Emergency procedures include immediate flushing with water for eye/skin exposure and consulting ToxCast or EPA databases for ecotoxicological data .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Combine spectroscopic techniques:

- X-ray crystallography resolves the pyrazole-benzamide conformation (see analogous pyrimidine-pyrazole structures in crystallography reports) .

- NMR (1H/13C) identifies amine and pyrazole proton environments.

- IR spectroscopy confirms amide C=O and N-H stretches. Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial matrix can identify interactions between parameters. Response Surface Methodology (RSM) further refines optimal conditions. Statistical software (e.g., JMP, Minitab) analyzes yield and purity data to minimize experimental runs while maximizing efficiency .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Molecular dynamics simulations in COMSOL Multiphysics model solvation effects and transition states. Validate predictions with kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .

Q. How can contradictory data in spectroscopic analysis be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., pyrazole ring proton shifts) or solvent-dependent conformational changes. Use variable-temperature NMR to probe dynamic equilibria. Compare experimental spectra with simulated data from Gaussian or ORCA software. For ambiguous cases, single-crystal XRD provides definitive structural confirmation .

Q. What strategies address low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include heat transfer inefficiencies and byproduct accumulation. Implement flow chemistry with continuous stirred-tank reactors (CSTRs) to improve mixing and temperature control. Membrane separation technologies (e.g., nanofiltration) isolate intermediates in real-time, enhancing purity. Process analytical technology (PAT) monitors reaction progress via in-line spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。